molecular formula C6H9FN4 B071418 N2-Ethyl-6-fluoropyrimidine-2,4-diamine CAS No. 165258-69-5

N2-Ethyl-6-fluoropyrimidine-2,4-diamine

Cat. No.: B071418
CAS No.: 165258-69-5
M. Wt: 156.16 g/mol
InChI Key: UIBIGSQXWYSSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-Ethyl-6-fluoropyrimidine-2,4-diamine is a fluorinated pyrimidine derivative characterized by an ethyl group at the N2 position and a fluorine atom at the C6 position of the pyrimidine ring. The pyrimidine core, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is further functionalized with amino groups at C2 and C2. This structural configuration enables diverse molecular interactions, including hydrogen bonding via amino groups and halogen-based electronic effects from fluorine .

Properties

CAS No.

165258-69-5

Molecular Formula

C6H9FN4

Molecular Weight

156.16 g/mol

IUPAC Name

2-N-ethyl-6-fluoropyrimidine-2,4-diamine

InChI

InChI=1S/C6H9FN4/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H3,8,9,10,11)

InChI Key

UIBIGSQXWYSSDH-UHFFFAOYSA-N

SMILES

CCNC1=NC(=CC(=N1)F)N

Canonical SMILES

CCNC1=NC(=CC(=N1)F)N

Synonyms

2,4-Pyrimidinediamine,N2-ethyl-6-fluoro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Electronic Effects

  • Fluorine vs. Chlorine: The fluorine substituent in this compound exerts weaker electron-withdrawing effects compared to chlorine in 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine.
  • Ethyl vs. Methyl : The ethyl group in the target compound increases lipophilicity (logP) compared to methyl analogues, which may enhance membrane permeability but reduce aqueous solubility .

Hydrogen-Bonding and Crystal Packing

  • Amino groups at C2 and C4 in this compound facilitate hydrogen-bonded networks, similar to 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.